![molecular formula C9H13ClN2S B3033191 (4-Methylphenyl)methyl carbamimidothioate;hydrochloride CAS No. 940-63-6](/img/structure/B3033191.png)
(4-Methylphenyl)methyl carbamimidothioate;hydrochloride
Overview
Description
(4-Methylphenyl)methyl carbamimidothioate;hydrochloride, more commonly known as Methylcarbamimidothioate (MC), is an organic compound used in many scientific research applications. MC is a colorless, crystalline solid that is soluble in water. It is a derivative of carbamic acid and has a wide range of applications in biochemical, physiological, and organic chemistry research.
Scientific Research Applications
Synthesis of Antiviral and Antimicrobial Agents : A study by Rong et al. (2012) described the use of S-benzylisothiourea hydrochloride (a related compound to (4-Methylphenyl)methyl carbamimidothioate) in the synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils. These compounds show potential as antiviral agents against hepatitis C, severe acute respiratory syndrome (SARS), and HIV-1.
Fungicidal and Antiviral Applications : Cui et al. (2002) synthesized N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, which demonstrated antifungal activities against fungi like Rhizoctonia solan and Pyricularia orizae. This study indicates the potential use of similar compounds in agriculture and pharmaceuticals for controlling fungal infections (Cui et al., 2002).
Potential as Antimicrobial Agents : Tait et al. (1990) studied carbamimidothioic acid phenylmethyl ester salts and their derivatives, finding that many exhibited inhibitory action against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a broad spectrum of antimicrobial activity (Tait et al., 1990).
Carbonic Anhydrase Inhibitors : Abdoli et al. (2023) investigated novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as inhibitors of human and bacterial carbonic anhydrase isoforms. These compounds showed moderate to low nanomolar inhibition constants against various carbonic anhydrases, which are important in many physiological processes (Abdoli et al., 2023).
Chemical Reactions and Analytical Applications : Gérard-Monnier et al. (1998) detailed the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, leading to the development of a new colorimetric assay of lipid peroxidation. This showcases the use of similar compounds in developing analytical methods in biochemistry (Gérard-Monnier et al., 1998).
Kinetics and Mechanism Studies : Vlasák and Mindl (1997) conducted a study on the hydrolysis of aryl carbazates, including derivatives with 4-methylphenyl groups, providing insights into the kinetics and mechanisms of these chemical reactions. This research is significant for understanding the behavior of similar compounds under different conditions (Vlasák and Mindl, 1997).
Future Directions
properties
IUPAC Name |
(4-methylphenyl)methyl carbamimidothioate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAFMQGTBRUAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501388 | |
Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)methyl carbamimidothioate;hydrochloride | |
CAS RN |
940-63-6 | |
Record name | NSC77403 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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